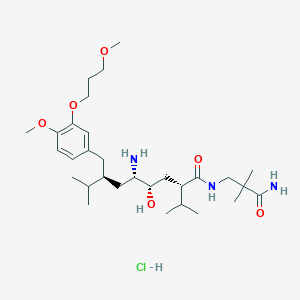

Aliskiren hydrochloride

Overview

Description

Aliskiren hydrochloride is a direct renin inhibitor that has been used in the treatment of hypertension since 2007. It is the first in a new class of antihypertensive drugs, and it is a synthetic compound that acts as a competitive inhibitor of the enzyme renin. This compound is a prodrug that is rapidly converted to its active form, aliskiren, in the body. It is an orally active, nonpeptide, small-molecule compound that has been developed to block the renin-angiotensin system (RAS) at the level of renin, which is the rate-limiting enzyme in the RAS. By blocking the enzymatic activity of renin, this compound reduces the production of angiotensin II (Ang II), a potent vasoconstrictor and a key mediator of hypertension.

Scientific Research Applications

Cardiovascular Health : Aliskiren has shown potential in limiting the progression of abdominal aortic aneurysm, ventricular hypertrophy, and atherosclerosis in animal models (Seto et al., 2014). It also improves endothelial function, reduces arterial stiffness, and enhances left ventricular twisting and untwisting in patients with type 2 diabetes and essential hypertension (Raptis et al., 2015).

Hypertension Treatment : Aliskiren is effective as an antihypertensive agent, with the capability of reducing systolic and diastolic blood pressure in a dose-dependent manner when administered once daily (Gradman & Traub, 2007). It is notably potent in inhibiting human renin in vitro and is approved for treating hypertension (Vaidyanathan et al., 2008).

Combination Therapy : When combined with hydrochlorothiazide, Aliskiren achieves greater blood pressure reductions than either component alone, making it effective for patients with mild to moderate hypertension (Baldwin & Plosker, 2012). This combination therapy is recognized for its significant additional blood pressure reductions and improved control rates over monotherapy (Morgado, Rolo & Castelo-Branco, 2011).

Long-Term Efficacy and Safety : Aliskiren treatment, both as monotherapy and combined with other antihypertensives, provides sustained and consistent effects with 24-hour blood pressure control, highlighting its efficacy and safety in the long term (Duggan, Chwieduk & Curran, 2010).

General Tolerability : Aliskiren-based therapy is well-tolerated in a multiethnic population with arterial hypertension, achieving therapeutic blood pressure goals in a substantial portion of patients (Maddury et al., 2013).

Mechanism of Action

Target of Action

Aliskiren hydrochloride primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Action Environment

The efficacy and stability of Aliskiren can be influenced by various environmental factors. For instance, food intake reduces the mean maximum serum concentration (C max) by 81–85% and the area under the curve (AUC) by 62–71% . Furthermore, Aliskiren is a substrate for P-glycoprotein, which contributes to its relatively low bioavailability . Environmental matrices have evidenced the environmental occurrence of Aliskiren and two transformation products in surface waters (river and seawater), fresh water, sediments and biota .

Safety and Hazards

Aliskiren may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; kidney problems–swelling, urinating less, feeling tired or short of breath; or high blood potassium–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement . Common side effects of aliskiren may include diarrhea .

Future Directions

Despite superior BP-reducing effect, aliskiren is not recommended as first-line treatment in hypertensive patients as it does not reduce mortality and major cardiovascular outcomes . Dual renin–angiotensin–aldosterone system inhibition with aliskiren should be avoided in diabetic patients, while the use of aliskiren monotherapy remains to be investigated .

Biochemical Analysis

Biochemical Properties

Aliskiren hydrochloride acts as a renin inhibitor . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It normally cleaves the protein angiotensinogen to form angiotensin I . By inhibiting renin, this compound prevents the formation of angiotensin I, thereby reducing the formation of angiotensin II, an active protein .

Cellular Effects

This compound reduces blood pressure by inhibiting renin, leading to a cascade of events that decreases blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a renin inhibitor . Renin, secreted by the kidneys when blood volume and renal perfusion decrease, normally cleaves the protein angiotensinogen to form angiotensin I . This compound inhibits this action of renin, preventing the formation of angiotensin I and subsequently, angiotensin II .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . Steady-state plasma concentrations of this compound are achieved within 7-8 days of regular administration .

Dosage Effects in Animal Models

In animal models of inflammation, this compound, in a dose-dependent pattern, significantly decreased inflammation by attenuating the percentage of exudate, granuloma, and paw edema .

Metabolic Pathways

This compound is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged this compound accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Transport and Distribution

This compound is mainly excreted via the hepatobiliary route and by oxidative metabolism by hepatic cytochrome enzymes . Approximately one-quarter of the absorbed dose appears in the urine as unchanged parent drug .

Subcellular Localization

Given its mechanism of action as a renin inhibitor, it is likely to interact with renin at the site of its activity, which is in the juxtaglomerular cells of the kidney .

properties

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-NATPOTRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049045 | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173399-03-6 | |

| Record name | Aliskiren hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALISKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

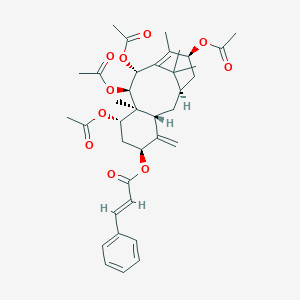

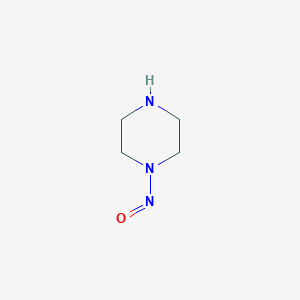

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)